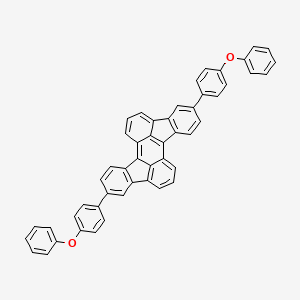

5,12-Bis(4-phenoxyphenyl)rubicene

Beschreibung

Eigenschaften

CAS-Nummer |

922185-02-2 |

|---|---|

Molekularformel |

C50H30O2 |

Molekulargewicht |

662.8 g/mol |

IUPAC-Name |

5,12-bis(4-phenoxyphenyl)rubicene |

InChI |

InChI=1S/C50H30O2/c1-3-9-35(10-4-1)51-37-23-17-31(18-24-37)33-21-27-41-45(29-33)39-13-7-15-43-47(39)49(41)44-16-8-14-40-46-30-34(22-28-42(46)50(43)48(40)44)32-19-25-38(26-20-32)52-36-11-5-2-6-12-36/h1-30H |

InChI-Schlüssel |

DCUVNLWPUQLQQQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC4=C(C=C3)C5=C6C=CC=C7C6=C(C8=C7C=C(C=C8)C9=CC=C(C=C9)OC1=CC=CC=C1)C1=CC=CC4=C15 |

Herkunft des Produkts |

United States |

Tuning Optoelectronic Properties Through Core and Substituent Modification:

The fundamental electronic properties of an organic semiconductor are dictated by the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The attachment of 4-phenoxyphenyl substituents to the rubicene (B91611) core is a key strategy to modulate these levels.

Energy Level Engineering: The phenoxyphenyl groups act as electron-donating moieties, which typically raise the HOMO energy level of the parent rubicene core. This adjustment is critical for optimizing charge injection from the electrodes in a device. By reducing the energy barrier between the work function of the anode (like gold) and the HOMO level of the semiconductor, hole injection efficiency can be significantly improved. Theoretical studies on related polycyclic aromatic hydrocarbons confirm that such substitutions are an effective method for energy-level tuning.

Band Gap Control: While raising the HOMO level, the bulky substituents can also influence the LUMO level, thereby tuning the material's energy band gap. This control is crucial for applications in OLEDs, where the band gap determines the color of emitted light, and in OPVs, where it dictates the range of the solar spectrum that can be absorbed.

Control of Solid State Packing and Morphology:

The performance of an organic semiconductor is not solely dependent on the properties of an individual molecule but is heavily influenced by how these molecules arrange themselves in the solid state.

Steric Hindrance for Optimized Packing: The large, three-dimensional structure of the phenoxyphenyl groups introduces significant steric hindrance. This prevents the planar rubicene (B91611) cores from forming an overly compact, face-to-face (π-π) aggregation, which can sometimes act as a trap for charge carriers. Instead, it encourages a more controlled packing motif, such as a herringbone or edge-on arrangement. An "edge-on" configuration is often desirable in OFETs as it facilitates efficient two-dimensional charge transport along the semiconductor-dielectric interface. nrel.gov

Intermolecular Electronic Coupling: While preventing excessive aggregation, the phenyl rings of the substituents can still participate in intermolecular π-orbital interactions. This creates pathways for charge carriers to "hop" between adjacent molecules, a critical process for efficient charge transport. The design seeks a balance between strong electronic coupling and the prevention of trap states.

Enhancement of Solubility and Processability:

For many applications, especially those involving large-area and low-cost manufacturing, organic semiconductors must be processable from solution (e.g., via spin-coating, inkjet printing).

Increased Solubility: The non-planar structure and the flexible ether linkage (-O-) in the phenoxyphenyl groups disrupt the crystal lattice energy of the material. This disruption significantly enhances the solubility of the compound in common organic solvents compared to the often poorly soluble parent rubicene (B91611). Good solubility is a prerequisite for forming uniform, high-quality thin films from solution.

Improvement of Material Stability:

The long-term operational stability of an organic electronic device is a major challenge. The molecular design of 5,12-Bis(4-phenoxyphenyl)rubicene incorporates features to address this.

Thermal and Morphological Stability: The bulky side groups can increase the material's glass transition temperature (Tg). A higher Tg means the material can withstand higher operating temperatures without its carefully arranged solid-state morphology breaking down, which would otherwise lead to device failure.

Protection of the Core: The large phenoxyphenyl groups can effectively "shield" the electronically active rubicene (B91611) core from exposure to ambient oxygen and moisture, which are known to degrade organic semiconductors and create charge traps. This encapsulation at the molecular level can lead to devices with longer lifetimes and more stable performance.

The following table provides an illustrative comparison of the anticipated properties of 5,12-Bis(4-phenoxyphenyl)rubicene against the parent rubicene molecule, based on established structure-property relationships in organic semiconductors.

| Property | Rubicene (Unsubstituted) | 5,12-Bis(4-phenoxyphenyl)rubicene (Anticipated) | Rationale for Change |

| HOMO Energy Level | ~ -5.4 eV | Higher (e.g., ~ -5.2 eV) | Electron-donating nature of phenoxyphenyl groups. |

| Solubility | Low | High | Steric hindrance from bulky groups disrupts crystal packing. |

| Solid-State Packing | Planar π-stacking | Controlled 3D packing (e.g., herringbone) | Steric hindrance prevents co-facial aggregation. |

| Hole Mobility (µh) | Up to 0.32 cm²/Vs nrel.gov | Potentially Higher | Optimized intermolecular electronic coupling and morphology. |

| Thermal Stability (Tg) | Moderate | High | Increased molecular weight and amorphous character from bulky groups. |

Note: The values for 5,12-Bis(4-phenoxyphenyl)rubicene are illustrative and projected based on established principles of molecular design in organic electronics, as direct experimental data for this specific compound is not widely published. The data for unsubstituted rubicene is based on reported experimental findings. nrel.gov

Structure Function Relationships and Molecular Design Principles in 5,12 Bis 4 Phenoxyphenyl Rubicene Analogues for Advanced Materials

Impact of 4-Phenoxyphenyl Substituents on Supramolecular Assembly and Packing

The physical arrangement of molecules in the solid state is a critical determinant of a material's bulk properties. The large and conformationally flexible 4-phenoxyphenyl substituents play a dominant role in governing the supramolecular assembly of the rubicene (B91611) core, steering it away from simple crystalline packing and toward more complex, functional arrangements.

The introduction of bulky aryl groups at the 5- and 12-positions of a PAH core fundamentally alters its packing motifs. While unsubstituted rubicene has been shown to adopt an "edge-on" orientation in thin films, a configuration that facilitates intermolecular electronic communication, the presence of large peripheral groups like 4-phenoxyphenyl introduces significant steric hindrance. nankai.edu.cn This steric pressure can disrupt the efficient π-π stacking typically observed in unsubstituted PAHs. Research on similarly substituted tetracene derivatives, such as 5,12-diphenyl-6,11-bis(thien-2-yl)tetracene, has demonstrated that extensive substitution can induce a significant twist in the aromatic backbone, effectively destroying the parallel π-π overlap between adjacent molecules. nankai.edu.cn

For 5,12-Bis(4-phenoxyphenyl)rubicene, the sheer volume of the substituents likely prevents the formation of a highly ordered, single-crystal structure. Instead, these molecules are expected to form amorphous or glassy solid-state structures. In thin-film deposition, while the steric hindrance might prevent close co-facial stacking, it can also be used as a tool to control molecular orientation relative to the substrate, which is crucial for performance in electronic devices. The bulky groups can effectively insulate the electronic cores from one another, a desirable trait in applications where intermolecular aggregation is detrimental, such as in certain types of emitters.

The contorted, disc-like shape of the rubicene core makes it an excellent candidate for forming discotic liquid crystalline phases. acs.org These phases are characterized by the self-assembly of disc-shaped molecules into ordered columnar structures. The attachment of flexible peripheral groups, such as the 4-phenoxyphenyl substituents, is a well-established strategy for inducing and stabilizing such mesophases. The phenoxyphenyl groups, with their internal rotational freedom, can act as a "solvent" shell around the rigid rubicene core, promoting the fluidity required for a liquid crystalline state while guiding the assembly into columns.

Studies on other discotic systems have shown that the nature and length of peripheral chains are critical in determining the type of mesophase formed. sci-hub.se For rubicene analogues, this functionalization can lead to the formation of enantiotropic columnar mesophases, which are stable over a wide temperature range. acs.org The ability to form homeotropic alignment, where the columns stand perpendicular to the substrate, is particularly valuable for creating anisotropic charge transport pathways.

Table 1: Representative Liquid Crystalline Phases in Aromatic Compounds

| Compound Type | Substituents | Observed Mesophases | Reference |

|---|---|---|---|

| 1,2-bis(4-alkoxybenzylidene)hydrazine | Varying length alkoxy chains | Smectic A (SmA), Smectic C (SmC), Nematic (N) | sci-hub.se |

| Rubicene Derivative | Dialkoxyiodobenzene derived groups | Columnar Hexagonal (Colhex) | acs.org |

| Liquid Crystal Dimer (CB7CB) | Cyanobiphenyl groups linked by heptane | Nematic, Twist-Bend Nematic (NTB) |

Modulation of Optoelectronic Characteristics via Peripheral Functionalization

The electronic properties of the rubicene core are highly sensitive to the nature of its peripheral substituents. The 4-phenoxyphenyl groups are not merely sterically active but also electronically, influencing the molecule's interaction with light and its behavior in the excited state.

This effect allows for the rational design of materials that absorb and emit light in specific regions of the electromagnetic spectrum. For instance, extending the conjugation can shift the emission of a rubicene derivative into the near-infrared region, a spectral window of interest for telecommunications and bio-imaging. nih.gov Furthermore, the electronic coupling between the phenoxy group and the phenyl ring, and in turn with the rubicene core, can create new electronic states that influence the photophysical properties, potentially leading to unique emission characteristics.

Table 2: Effect of π-System Extension on Rubicene Analogue Photophysics

| Compound | Description | Absorption (λmax) | Emission (λmax) | Key Finding | Reference |

|---|---|---|---|---|---|

| Rubicene Monomer | Base rubicene structure with t-butyl groups for solubility | ~580 nm | ~620 nm | Baseline for comparison | nih.gov |

| Rubicene Dimer | Two fused rubicene units | ~650 nm | ~700 nm | Significant red-shift with dimerization | nih.gov |

| Rubicene Trimer | Three fused rubicene units | ~700 nm | ~780 nm | Emission extends into near-IR region | nih.gov |

Singlet fission (SF) is a process where a singlet exciton (B1674681) converts into two triplet excitons, potentially doubling the charge carriers generated from a single photon in a solar cell. Rubicene has emerged as a highly stable and promising candidate for SF materials, offering an alternative to less stable acenes like pentacene. rsc.org The efficiency and mechanism of SF are critically dependent on intermolecular interactions and molecular symmetry.

In crystalline rubrene (B42821) (tetraphenyltetracene), a related compound, the electronic couplings required for SF vanish at the equilibrium geometry due to the molecule's high symmetry. researchgate.net Consequently, SF in rubrene is a thermally activated process that relies on symmetry-breaking intermolecular vibrations to proceed. researchgate.net The introduction of bulky, non-symmetric 4-phenoxyphenyl substituents at the 5- and 12-positions of rubicene inherently breaks the molecule's symmetry. This permanent structural distortion could fundamentally alter the SF mechanism, potentially enabling a coherent, ultrafast SF pathway that is not reliant on thermal fluctuations. This could lead to higher SF efficiency by outcompeting other decay pathways, although it could also enhance triplet-triplet annihilation if the resulting triplets are not able to separate efficiently.

Table 3: Comparative Properties of Singlet Fission Materials

| Material | Singlet Energy (ES1) | Triplet Energy (ET1) | SF Mechanism | Triplet Yield | Reference |

|---|---|---|---|---|---|

| Pentacene (crystalline) | ~1.83 eV | ~0.86 eV | Intermolecular, coherent, ultrafast | Approaches 200% | acs.org |

| Rubrene (crystalline) | ~2.33 eV | ~1.14 eV | Intermolecular, thermally activated | Dependent on temperature | researchgate.net |

| Covalently-linked Pentacene Dimers | Varies | Varies | Intramolecular, direct coupling | ~200% | nih.gov |

Engineering Intermolecular Electronic Coupling and Charge Transfer Pathways

The ability of a material to transport charge is governed by the electronic coupling between adjacent molecules. This coupling dictates the ease with which electrons or holes can hop from one molecule to the next. The 4-phenoxyphenyl substituents exert a profound and complex influence on these charge transfer pathways.

Unsubstituted rubicene has demonstrated utility as a p-type semiconductor in organic field-effect transistors (OFETs), with hole mobilities measured at 0.20-0.32 cm²/V·s, indicating effective intermolecular electronic coupling in its polycrystalline thin films. nankai.edu.cn However, the introduction of substituents changes the landscape of these interactions. A quantum dynamics study on rubrene revealed that the peripheral phenyl groups play an essential role in enhancing the charge-transfer rate at an interface with an acceptor material by an order of magnitude. nih.gov They achieve this by amplifying aromatic breathing modes, which cause large fluctuations in electronic energy levels that facilitate charge separation. nih.gov

The 4-phenoxyphenyl groups on the rubicene core are expected to have a similar, if not more pronounced, effect. While their steric bulk may increase the distance between the π-cores, potentially reducing direct overlap, their electronic richness and conformational flexibility can open up new, through-space charge transfer pathways. This intricate balance between steric hindrance and electronic functionality is a key design principle. The substituents can be engineered to create specific charge transport channels, either by promoting self-assembly into favorable structures like the liquid crystal phases discussed earlier or by directly participating in the electronic coupling between molecules. This allows for the fine-tuning of charge mobility and anisotropy in rubicene-based materials.

Rational Design Strategies for Enhanced Performance in Organic Electronic Devices

The rational design of organic semiconductors like 5,12-Bis(4-phenoxyphenyl)rubicene is a deliberate process that seeks to control material properties at the molecular level. The goal is to create materials with superior charge transport, excellent stability, and processability suitable for fabricating high-performance organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The strategies employed in the design of this specific molecule are multifaceted.

Emerging Research Directions and Potential Applications of 5,12 Bis 4 Phenoxyphenyl Rubicene in Organic Electronics and Photonics

Role in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and transparent electronics. The performance of an OFET is critically dependent on the charge carrier mobility of the organic semiconductor used as the active layer. Unsubstituted rubicene (B91611) has already demonstrated its potential as a p-type semiconductor in OFETs. researchgate.netresearchgate.netrsc.org

The intrinsic electronic structure of the rubicene core, a unique contorted polycyclic aromatic hydrocarbon, provides a solid foundation for efficient charge transport. researchgate.net OFETs fabricated with polycrystalline thin films of unsubstituted rubicene have exhibited respectable hole mobilities. researchgate.netrsc.org The introduction of 4-phenoxyphenyl substituents at the 5 and 12 positions of the rubicene core is anticipated to further enhance this charge carrier mobility through several mechanisms.

The phenoxyphenyl groups are bulky substituents that can influence the intermolecular packing of the rubicene molecules in the solid state. This can potentially lead to a more ordered molecular arrangement, such as an "edge-on" configuration, which is known to be favorable for charge transport by increasing the electronic coupling between adjacent molecules. researchgate.net Furthermore, the electron-donating nature of the ether linkage in the phenoxyphenyl group can modulate the highest occupied molecular orbital (HOMO) energy level of the molecule, which is crucial for efficient hole injection from the electrodes. Theoretical studies on other polycyclic aromatic hydrocarbons have shown that aryl substituents can significantly impact frontier molecular orbital energies, which in turn affects charge transport properties. rsc.org

Table 1: Comparison of Hole Mobility in Unsubstituted Rubicene and Projected for 5,12-Bis(4-phenoxyphenyl)rubicene

| Compound | Hole Mobility (cm²/Vs) | On/Off Ratio | Measurement Conditions |

| Rubicene | 0.20 researchgate.netrsc.org | 1.0 x 10⁴ researchgate.netrsc.org | Bottom-gate, bottom-contact OFET |

| Rubicene (with PFBT treatment) | 0.32 researchgate.net | 2.5 x 10⁴ researchgate.net | Au electrodes treated with pentafluorobenzenethiol |

| 5,12-Bis(4-phenoxyphenyl)rubicene | Projected Higher Mobility | Projected Higher Ratio | Hypothetical, based on enhanced packing and electronic tuning |

Note: The values for 5,12-Bis(4-phenoxyphenyl)rubicene are projections based on the expected influence of the substituents and are not experimental data.

For 5,12-Bis(4-phenoxyphenyl)rubicene, similar interface engineering strategies would be crucial. The bulky phenoxyphenyl groups might necessitate different processing conditions to achieve optimal film morphology. The solubility of the molecule is expected to be enhanced by the phenoxyphenyl substituents, which could allow for solution-based processing techniques like spin-coating or inkjet printing, paving the way for low-cost and large-area fabrication of flexible circuits. The interaction of the phenoxyphenyl groups with the dielectric surface could also influence the growth of the semiconductor film and the formation of charge traps at the interface.

Potential in Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

Organic photovoltaics (OPVs), including organic solar cells (OSCs), represent a promising technology for renewable energy. The efficiency of OPVs is largely dependent on the properties of the electron donor and acceptor materials in the active layer. While research on rubicene derivatives in OPVs is not as extensive as in OFETs, the electronic properties of the rubicene core suggest its potential as a donor material.

The introduction of 4-phenoxyphenyl substituents is expected to be beneficial for OPV applications. These groups can enhance the solubility of the molecule, which is a critical factor for the fabrication of bulk heterojunction solar cells from solution. Moreover, the phenoxyphenyl groups can influence the absorption spectrum of the molecule, potentially leading to a broader absorption of the solar spectrum. The electron-donating character of the phenoxy group can also raise the HOMO level, which needs to be carefully matched with the lowest unoccupied molecular orbital (LUMO) of the acceptor material to ensure efficient charge separation. While no direct data exists for 5,12-Bis(4-phenoxyphenyl)rubicene in OPVs, studies on other functionalized polycyclic aromatic hydrocarbons demonstrate the effectiveness of substituent engineering in tuning the electronic and optical properties for solar cell applications.

Advanced Light-Emitting Applications: Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

Organic light-emitting diodes (OLEDs) are now a mainstream technology in displays and are being explored for solid-state lighting. The development of new and efficient emitter materials is a key research focus. While some polycyclic aromatic hydrocarbons are known for their fluorescent properties, the potential of 5,12-Bis(4-phenoxyphenyl)rubicene as an electroluminescent material remains to be investigated.

The rubicene core itself has interesting photophysical properties. The introduction of phenoxyphenyl groups could modify the emission color and quantum efficiency. The bulky nature of these substituents could also help to prevent aggregation-caused quenching, a common issue in solid-state light-emitting devices that leads to a decrease in efficiency. The design of host-dopant systems incorporating 5,12-Bis(4-phenoxyphenyl)rubicene as either the host or the dopant could be a fruitful area of research. For instance, if it possesses a high triplet energy, it could serve as a host for phosphorescent emitters. A patent on pyrene (B120774) derivatives for blue OLEDs suggests that functionalized polycyclic aromatic hydrocarbons are a viable route to high-performance emitters. google.com

Application in Sensors and Optoelectronic Devices

The sensitivity of the electronic and optical properties of organic semiconductors to their environment makes them attractive for sensor applications. The fluorescence of polycyclic aromatic hydrocarbons, for example, can be quenched or enhanced in the presence of certain analytes. The reactivity of some acenes with singlet oxygen forms the basis for luminescent sensing schemes. rsc.org

For 5,12-Bis(4-phenoxyphenyl)rubicene, the large surface area and the presence of the oxygen atoms in the phenoxy groups could provide specific binding sites for analytes, leading to changes in its photophysical or electrical properties. This could be exploited for the development of chemical sensors. Furthermore, its anticipated high charge carrier mobility could be beneficial for applications in photodetectors and other optoelectronic devices where a rapid response is required.

Future Perspectives on Rubicene-Based Functional Materials

The exploration of 5,12-Bis(4-phenoxyphenyl)rubicene is emblematic of a broader strategy in materials science: the functionalization of well-understood molecular cores to fine-tune their properties for specific applications. The future of rubicene-based functional materials lies in a synergistic approach combining theoretical modeling and experimental synthesis and characterization.

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into how different substituents will affect the electronic structure, charge transport properties, and optical spectra of rubicene derivatives before they are synthesized. ua.es This can guide synthetic chemists to target molecules with the most promising characteristics.

The synthesis of a wider range of rubicene derivatives with various electron-donating and electron-withdrawing groups at the 5 and 12 positions will be crucial to establish clear structure-property relationships. This will enable the rational design of materials tailored for high-performance OFETs, efficient OPVs, and novel light-emitting and sensing devices. While the journey for 5,12-Bis(4-phenoxyphenyl)rubicene from a hypothetical molecule to a key component in next-generation organic electronics is still in its early stages, the foundational knowledge of the rubicene core and the principles of molecular engineering provide a strong impetus for its exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.